molecular formula C19H16BrNO2S B11343657 4-bromo-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide

4-bromo-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B11343657
M. Wt: 402.3 g/mol
InChI Key: CVKVQZBAIZYMBC-UHFFFAOYSA-N
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Description

4-BROMO-N-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is a synthetic organic compound that belongs to the class of benzamide derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves the following steps:

    Methoxylation: The addition of a methoxy group to the phenyl ring.

    Thiophene Substitution: The attachment of a thiophene ring to the benzamide structure.

    Amidation: The formation of the amide bond between the benzamide and the substituted phenyl ring.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the thiophene ring.

    Reduction: Reduction reactions may target the bromine atom or the amide group.

    Substitution: Various substitution reactions can occur, particularly on the benzene and thiophene rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce dehalogenated or reduced amide derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic agent for targeting specific proteins or enzymes.

    Industry: Used in the synthesis of advanced materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways would depend on the biological context and the specific target proteins involved.

Comparison with Similar Compounds

Similar Compounds

    4-BROMO-N-(4-METHOXYPHENYL)BENZAMIDE: Lacks the thiophene ring.

    N-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE: Lacks the bromine atom.

    4-BROMO-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE: Lacks the methoxy group.

Uniqueness

The presence of the bromine atom, methoxy group, and thiophene ring in 4-BROMO-N-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE makes it unique compared to its analogs, potentially offering distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C19H16BrNO2S

Molecular Weight

402.3 g/mol

IUPAC Name

4-bromo-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C19H16BrNO2S/c1-23-17-10-8-16(9-11-17)21(13-18-3-2-12-24-18)19(22)14-4-6-15(20)7-5-14/h2-12H,13H2,1H3

InChI Key

CVKVQZBAIZYMBC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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